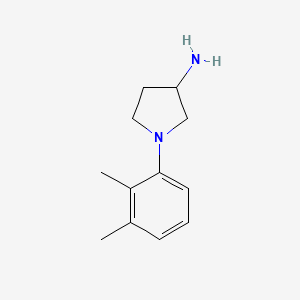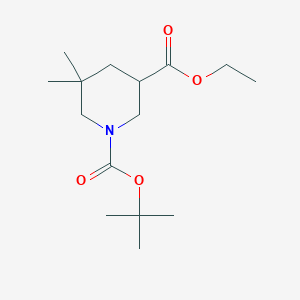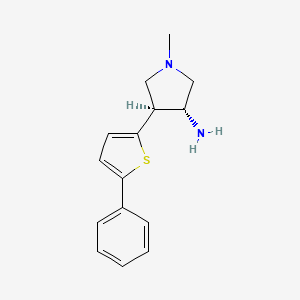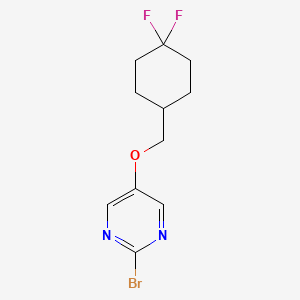
2-Bromo-5-((4,4-difluorocyclohexyl)methoxy)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-((4,4-difluorocyclohexyl)methoxy)pyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound features a bromine atom at the 2-position and a methoxy group substituted with a 4,4-difluorocyclohexyl group at the 5-position of the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-((4,4-difluorocyclohexyl)methoxy)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromopyrimidine and 4,4-difluorocyclohexanol.
Formation of the Methoxy Group: The 4,4-difluorocyclohexanol is first converted to its corresponding methoxy derivative using a suitable methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Coupling Reaction: The methoxy derivative is then coupled with 2-bromopyrimidine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-Bromo-5-((4,4-difluorocyclohexyl)methoxy)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The methoxy group can participate in further coupling reactions to introduce additional functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and ligands are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can introduce various functional groups to the pyrimidine ring.
科学的研究の応用
2-Bromo-5-((4,4-difluorocyclohexyl)methoxy)pyrimidine has several scientific research applications, including:
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound can be used in the development of new agrochemicals, such as herbicides or fungicides.
Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound can be used as a tool in biological research to study the function of specific proteins or pathways.
作用機序
The mechanism of action of 2-Bromo-5-((4,4-difluorocyclohexyl)methoxy)pyrimidine depends on its specific application. In pharmaceuticals, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Bromo-5-fluoropyrimidine: Similar structure but with a fluorine atom instead of the difluorocyclohexyl group.
5-Bromo-2,4-dichloropyrimidine: Contains additional chlorine atoms at the 2 and 4 positions.
2-Bromo-5-chloropyrimidine: Contains a chlorine atom at the 5 position instead of the methoxy group.
Uniqueness
2-Bromo-5-((4,4-difluorocyclohexyl)methoxy)pyrimidine is unique due to the presence of the 4,4-difluorocyclohexyl group, which can impart specific properties such as increased lipophilicity or altered electronic characteristics. This makes it a valuable compound for designing molecules with specific biological or chemical properties.
特性
分子式 |
C11H13BrF2N2O |
|---|---|
分子量 |
307.13 g/mol |
IUPAC名 |
2-bromo-5-[(4,4-difluorocyclohexyl)methoxy]pyrimidine |
InChI |
InChI=1S/C11H13BrF2N2O/c12-10-15-5-9(6-16-10)17-7-8-1-3-11(13,14)4-2-8/h5-6,8H,1-4,7H2 |
InChIキー |
UPABLSBEUMBBFW-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1COC2=CN=C(N=C2)Br)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



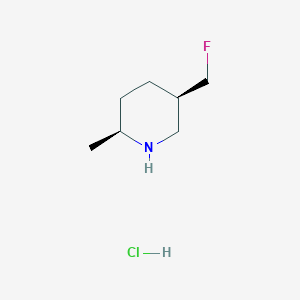
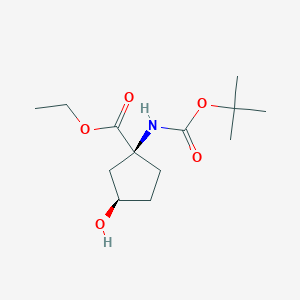

![Ethyl 5-amino-1-methyl-1,4-dihydropyrrolo[3,2-c]pyrazole-6-carboxylate](/img/structure/B15227785.png)
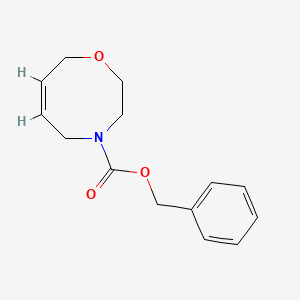
![8-Bromo-7-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15227797.png)

![3-amino-7-methyl-N-(2-methyl-4-nitrophenyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B15227807.png)
![Rel-(7aR,11aR)-decahydro-3H-pyrrolo[2,1-j]quinolin-3-one](/img/structure/B15227817.png)
![(8R,9S,13S,14S)-13-Methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-yl 3-bromobenzoate](/img/structure/B15227829.png)
